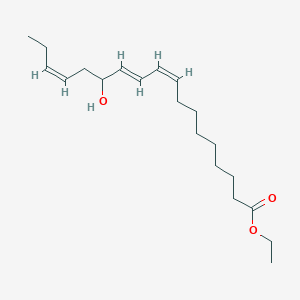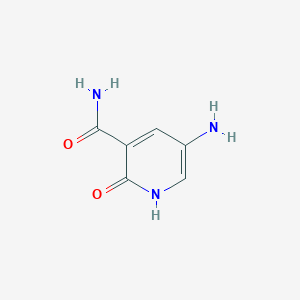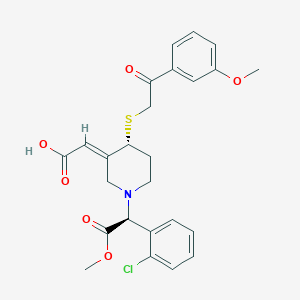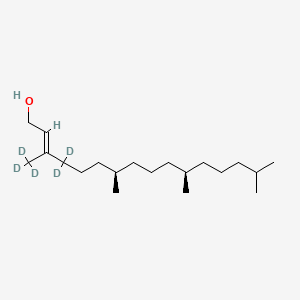
Phytol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phytol-d5 is a deuterated form of phytol, a naturally occurring diterpene alcohol that can be extracted from the chlorophyll of green plants . This compound is used as an isotopically labeled compound in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Phytol-d5 can be synthesized through several methods. One common approach involves the deuteration of phytol, which can be extracted from natural sources such as green plants. The extraction process typically involves the use of solvents like ethanol under ultrasonic-assisted extraction conditions . The extracted phytol is then subjected to deuteration reactions to replace hydrogen atoms with deuterium atoms, resulting in this compound .
Análisis De Reacciones Químicas
Phytol-d5, like its non-deuterated counterpart, undergoes various chemical reactions. These include:
Oxidation: This compound can be oxidized to form phytanic acid-d5, which is used in metabolic studies.
Reduction: Reduction reactions can convert this compound into other deuterated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions are typically deuterated derivatives of phytol .
Aplicaciones Científicas De Investigación
Phytol-d5 has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound in various chemical analyses and studies.
Biology: Employed in metabolic studies to trace the biochemical pathways of phytol and its derivatives.
Medicine: Investigated for its potential anti-inflammatory and metabolic properties.
Mecanismo De Acción
The mechanism of action of Phytol-d5 is similar to that of phytol. It exerts its effects through various molecular targets and pathways:
Lipid Metabolism: This compound influences lipid metabolism by modulating the activity of enzymes involved in the synthesis and degradation of lipids.
Anti-inflammatory Effects: It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Antioxidant Activity: This compound exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress.
Comparación Con Compuestos Similares
Phytol-d5 can be compared with other similar compounds such as:
Phytanic Acid-d5: A deuterated derivative of this compound, used in metabolic studies.
Phytyl-diphosphate-d5: Another deuterated derivative involved in the biosynthesis of tocopherols (vitamin E) and other bioactive compounds.
This compound is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific research.
Propiedades
Fórmula molecular |
C20H40O |
|---|---|
Peso molecular |
301.6 g/mol |
Nombre IUPAC |
(E,7R,11R)-4,4-dideuterio-7,11,15-trimethyl-3-(trideuteriomethyl)hexadec-2-en-1-ol |
InChI |
InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/b20-15+/t18-,19-/m1/s1/i5D3,14D2 |
Clave InChI |
BOTWFXYSPFMFNR-LLZIEIFUSA-N |
SMILES isomérico |
[2H]C([2H])([2H])/C(=C\CO)/C([2H])([2H])CC[C@H](C)CCC[C@H](C)CCCC(C)C |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


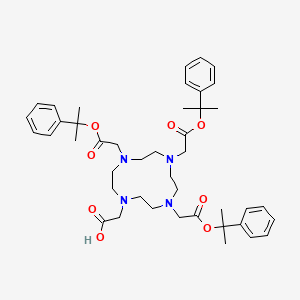
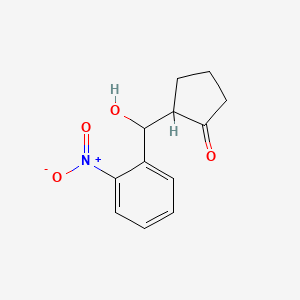
![(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B15294918.png)
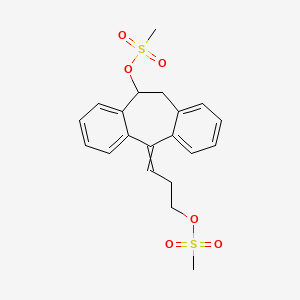
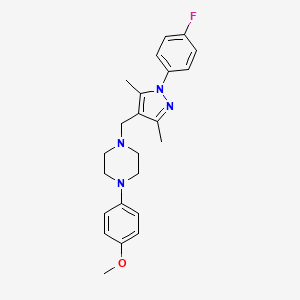
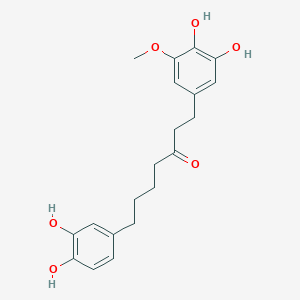
![potassium;[(Z)-[3-phenyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate](/img/structure/B15294941.png)
![(2S)-2-[[4-[3-[2-(4-chloro-3-methylphenyl)propan-2-ylamino]phenyl]-2,6-dimethylbenzoyl]amino]propanoic acid](/img/structure/B15294956.png)
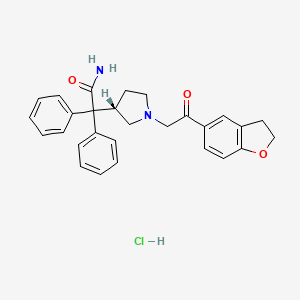
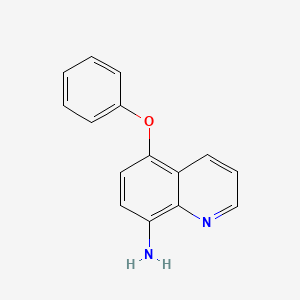
![3-[(1S,5S)-3,6-diazabicyclo[3.2.0]heptan-3-yl]quinoline](/img/structure/B15294975.png)
